molecular formula C10H13NO B3049942 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 22658-04-4

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B3049942
CAS No.: 22658-04-4
M. Wt: 163.22 g/mol
InChI Key: OKGJUCMRAGHHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H13NO. It is a derivative of naphthalene, characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 1-position on the tetrahydronaphthalene ring. This compound is of interest due to its unique structure, which combines both aromatic and aliphatic characteristics, making it useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of 4-nitro-5,6,7,8-tetrahydronaphthalen-1-ol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the catalytic hydrogenation of 4-nitro-5,6,7,8-tetrahydronaphthalen-1-ol using a platinum catalyst .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors allows for the efficient and scalable production of this compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-amino-5,6,7,8-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,12H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGJUCMRAGHHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509848
Record name 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22658-04-4
Record name 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Reactant of Route 2
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Reactant of Route 3
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Reactant of Route 4
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Reactant of Route 5
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Reactant of Route 6
Reactant of Route 6
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.